molecular formula C10H15ClN2O2 B2424409 Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride CAS No. 2413897-21-7

Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride

Cat. No. B2424409
CAS RN: 2413897-21-7
M. Wt: 230.69
InChI Key: WPMYNXNAXMLNII-UHFFFAOYSA-N
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Description

The closest compound I found is “1-Methyl-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole hydrochloride”. It’s a solid substance with a molecular weight of 159.62 . It’s stored in dry conditions at room temperature .


Molecular Structure Analysis

The InChI code for “1-Methyl-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole hydrochloride” is 1S/C6H9N3.ClH/c1-9-6-4-7-2-5 (6)3-8-9;/h3,7H,2,4H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “1-Methyl-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole hydrochloride” is a solid substance . It’s stored in dry conditions at room temperature .

Scientific Research Applications

Synthesis Techniques

Research has demonstrated innovative synthesis techniques involving the compound of interest. For instance, a study presented an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines. This method showcases the utility of the compound in creating complex molecular structures with high regioselectivity and excellent yields, highlighting its significance in synthetic organic chemistry (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Mechanistic Insights and Applications

Further research elaborates on the mechanistic aspects and broader applications of similar compounds. A notable example involves the Lewis acid-promoted cascade reaction, which efficiently constructs 1,2-dihydropyridine-5,6-dicarboxylates from primary amine, 2-butynedioate, and propargylic alcohol. This process, highlighting a potential mechanism for the formation of 1,2-dihydropyridine skeletons, underscores the versatility of related compounds in synthesizing heterocyclic structures with potential applications in medicinal chemistry and material sciences (Guangwei Yin, Yuanxun Zhu, Ningning Wang, P. Lu, & Yanguang Wang, 2013).

Novel Compound Synthesis

Another study focused on an efficient synthesis route for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-Substituted analogues, showcasing a methodology for synthesizing a variety of N6-substituted derivatives. This highlights the role of the compound in facilitating the development of new molecules with potential pharmacological properties (Maxim A. Nechayev, N. Gorobets, S. Kovalenko, & A. Tolmachev, 2013).

Mechanism of Action

The mechanism of action of the compound is not clearly recognized . More studies are needed to understand how it interacts with biological systems.

Safety and Hazards

The compound has some safety concerns. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Pyrrolopyrazine derivatives, which are similar to the requested compound, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, these compounds could be potential targets for future research in drug discovery .

properties

IUPAC Name

methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-12-8-3-4-11-6-7(8)5-9(12)10(13)14-2;/h5,11H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEWXYPTIACIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C=C1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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